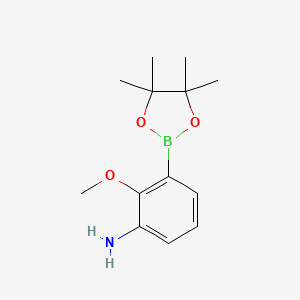

2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Structural Characterization

Synthesis and Crystal Structure Studies : Qing-mei Wu and colleagues synthesized 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. These compounds were characterized using spectroscopy and X-ray diffraction, confirmed by DFT calculations. This work demonstrates the molecular structure optimization and provides a comparative analysis of spectroscopic data and vibrational properties, indicating the utility of these compounds in detailed structural analysis (Qing-mei Wu et al., 2021).

Applications in Solar Cells

Hole Transporting Materials for Perovskite Solar Cells : Xuepeng Liu and team synthesized arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties, demonstrating better thermal stability and hole extraction ability compared to spiro-OMeTAD. Their application in perovskite solar cells showed comparable power conversion efficiency, highlighting their potential as efficient hole transporting materials for stable solar cells (Xuepeng Liu et al., 2016).

Polymer Synthesis

Sulfonate-Functionalized Polyfluorenes : David P. Stay and M. Lonergan synthesized a series of anionically functionalized polyfluorene-based conjugated polyelectrolytes using a one-phase Suzuki polycondensation. This work demonstrates control over ionic functional group density in polymers, essential for electronic and optoelectronic applications, by using triethylene glycol monomethyl ether derivatives for one-phase polycondensation (David P. Stay et al., 2013).

Aggregation and Corrosion Inhibition

Adsorption and Anticorrosive Behavior : O. Dagdag and colleagues investigated the corrosion inhibition effectiveness of aromatic epoxy monomers in carbon steel dissolution in HCl solution. This study provides insights into the adsorption behavior of these monomers, demonstrating their potential as corrosion inhibitors for carbon steel, combining computational and experimental techniques for a comprehensive understanding of their effectiveness (O. Dagdag et al., 2019).

作用機序

Target of Action

It is known that this compound is a type of organoboron compound, which are often used in organic synthesis and medicinal chemistry due to their ability to form carbon-carbon (c-c) bonds .

Mode of Action

As an organoboron compound, it likely interacts with its targets through the formation of c-c bonds . This can result in significant changes in the structure and function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . These factors could include temperature, pH, and the presence of other chemical compounds.

特性

IUPAC Name |

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJCHAXQNVESRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorophenyl)-N-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2761238.png)

![2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2761239.png)

![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)

![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)

![methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate](/img/structure/B2761253.png)